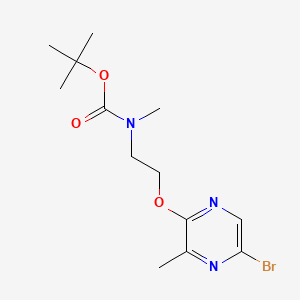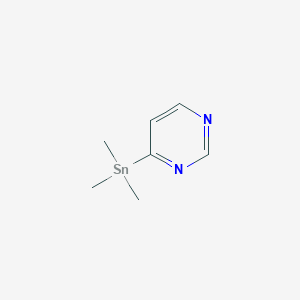![molecular formula C9H16ClNO2 B13920903 (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride](/img/structure/B13920903.png)
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride is a chiral bicyclic amino acid derivative. This compound is known for its unique structural features, which include a bicyclo[2.2.2]octane framework. It is often used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride typically involves the use of 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate as a starting material. The process includes several steps such as reductive amination, basic configuration inversion, and reduction with a reducing agent or metal-catalyzed hydrogenation .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing reaction conditions to ensure high yield and purity. These methods often involve the use of chiral amines and acids to facilitate the formation of the desired product under relatively mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a corresponding oxo derivative.
Reduction: Reduction reactions often use reducing agents or metal-catalyzed hydrogenation to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include chiral amines, acids, reducing agents, and oxidizing agents. The reaction conditions are typically mild to ensure the stability of the bicyclic structure .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, alcohols, and substituted amino acids .
Aplicaciones Científicas De Investigación
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and fine chemicals
Mecanismo De Acción
The mechanism of action of (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S)-3-amino-Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester;hydrochloride: This compound has a similar bicyclic structure but includes an ethyl ester group.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with significant potential in drug discovery.
Uniqueness
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride is unique due to its specific chiral configuration and stability, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H16ClNO2 |
|---|---|
Peso molecular |
205.68 g/mol |
Nombre IUPAC |
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c10-8-6-3-1-5(2-4-6)7(8)9(11)12;/h5-8H,1-4,10H2,(H,11,12);1H/t5?,6?,7-,8-;/m0./s1 |
Clave InChI |
JROUSUXEZHOWGD-DEGVFPLUSA-N |
SMILES isomérico |
C1CC2CCC1[C@@H]([C@H]2N)C(=O)O.Cl |
SMILES canónico |
C1CC2CCC1C(C2N)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-methoxy-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13920893.png)


![(2R,3R,4S,5R,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13920909.png)

![3-[(Ethylsulfonyl)methyl]cyclobutanol](/img/structure/B13920923.png)

